molecular formula C12H25N B128432 1-(Heptan-2-YL)piperidine CAS No. 150617-75-7

1-(Heptan-2-YL)piperidine

Cat. No. B128432
M. Wt: 183.33 g/mol
InChI Key: HICFBGAAUGIFGF-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The formation of piperidine proceeds via a series of reaction steps. Initially, in this cascade process, furfural amination to furfurylamine takes place, followed by hydrogenation to tetrahydrofurfurylamine (THFAM) and then ring rearrangement to piperidine .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential .

Scientific Research Applications

Piperidine Alkaloids and Their Derivatives

Piperidine alkaloids, such as those derived from Piper tuberculatum, are of interest due to their unique structural features and potential biological activities. For instance, piperdardine, a piperidine alkaloid, has been isolated and characterized, showcasing the diversity of structures and potential applications of piperidine derivatives in pharmacology and organic chemistry (Araújo-Júnior et al., 1997).

Chemical Synthesis and Reactions

The reactivity of piperidine derivatives has been widely studied. For instance, research on [1-(6-acetyl-2-naphthyl)piperidin-4-yl]methyl 4-methylbenzenesulfonate and its reaction with nucleophiles in DMF–K2CO3 offers insights into the synthesis of various piperidine-related compounds (Ceh & Petrič, 2000). Additionally, stereocontrolled approaches to synthesizing 1-azabicyclo[4.1.0]heptanes and their application in creating trans-2,6-disubstituted piperidines are significant for medicinal chemistry (Wynne et al., 2008).

Piperidine in Medicinal Chemistry

Piperidine derivatives play a crucial role in medicinal chemistry. The synthesis of compounds like 3-(pyrrolidin-1-yl)piperidine, which is important for developing pharmaceuticals, demonstrates the relevance of piperidine structures in drug design (Smaliy et al., 2011).

Applications in Corrosion Inhibition

The study of piperidine derivatives in corrosion inhibition, particularly for the protection of iron, highlights the industrial applications of these compounds. Quantum chemical and molecular dynamic simulation studies have been conducted to understand their effectiveness as corrosion inhibitors (Kaya et al., 2016).

Fluorinated Piperidine Analogues

The development of fluorinated analogues of piperidine, based on a 2-azaspiro[3.3]heptane scaffold, is another area of interest. These analogues, with their potential for use in drug design, demonstrate the adaptability and utility of piperidine derivatives in creating new medicinal compounds (Chernykh et al., 2016).

Safety And Hazards

Piperidine is a flammable liquid and vapor. It is harmful if swallowed or if inhaled . It is advised to keep away from heat/sparks/open flames/hot surfaces and no smoking is allowed when handling it .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-heptan-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-3-4-6-9-12(2)13-10-7-5-8-11-13/h12H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICFBGAAUGIFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566138
Record name 1-(Heptan-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Heptan-2-YL)piperidine

CAS RN

150617-75-7
Record name 1-(Heptan-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Sun - 2007 - search.proquest.com
Part A. N-methyl-D-aspartate (NMDA) receptors located on neurons have potential therapeutic value since they are involved in acute and chronic neurodegeneration. Associated with …
Number of citations: 0 search.proquest.com
NV Tzouras, SP Neofotistos, GC Vougioukalakis - ACS omega, 2019 - ACS Publications
Tetrasubstituted propargylamines comprise a unique class of highly useful compounds, which can be accessed through the multicomponent coupling between ketones, amines, and …
Number of citations: 40 pubs.acs.org
KM Alimardanov, OA Sadygov, NR Babaev… - Russian Journal of …, 2018 - Springer
Aminomethylation of bicyclo[2.2.1]heptane-2,3-diol, as well as of its O-allyl- and 5-vinyl derivatives, afforded a series of N-substituted 2-hydroxy(or allyloxy)-3-(aminomethoxy)bicyclo[2.2.…
Number of citations: 2 link.springer.com

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